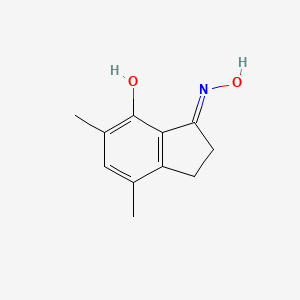silane CAS No. 89683-99-8](/img/structure/B14404333.png)
[(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is an organosilicon compound characterized by a cyclohexene ring substituted with ethyl and methyl groups, and an oxygen-silicon linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilyl reagent. One common method is the reaction of 2-ethyl-6-methylcyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon-oxygen linkage with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in diverse applications. The pathways involved include nucleophilic attack on the silicon atom and subsequent formation of siloxane linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[(6-methyl-1-cyclohexen-1-yl)oxy]silane
- Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89683-99-8 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
(2-ethyl-6-methylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-6-11-9-7-8-10(2)12(11)13-14(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
YXBAVEUDTXLHDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(CCC1)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


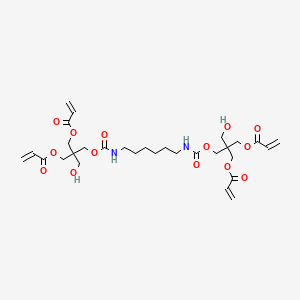
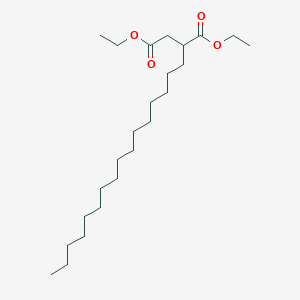

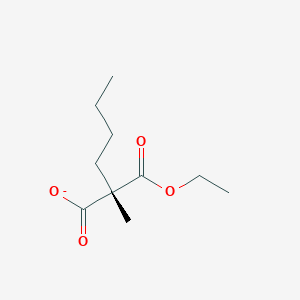
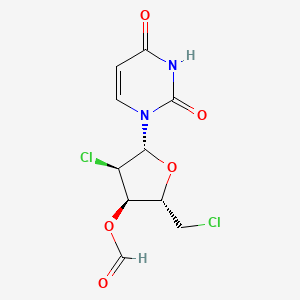
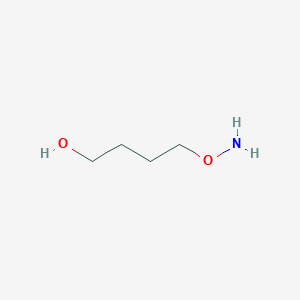


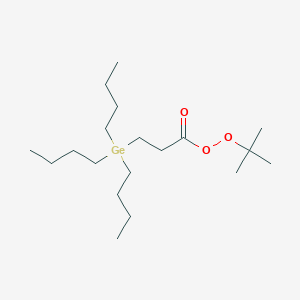
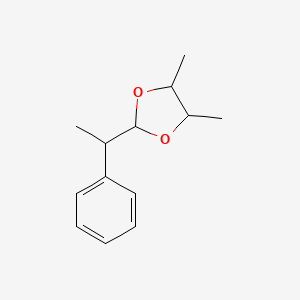

![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
